

# Sulopenem Phase 3 Clinical Trial Designs & Margins

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

[Get Quote](#)

| Trial Name / Indication        | Non-Inferiority Margin | Primary Endpoint & Population                                                         | Comparator                                                    | Outcome vs. Non-Inferiority                                                                     |
|--------------------------------|------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| REASSURE (uUTI)<br>[1] [2] [3] | 10% [1]                | Overall success (clinical + microbiologic) at Day 12 in micro-MITT population [1]     | Oral Amoxicillin/Clavulanate [1]                              | Met non-inferiority; demonstrated statistical superiority in the susceptible population [1] [3] |
| cUTI/Pyelonephritis<br>[4] [5] | 10% (implied)          | Overall success (clinical + microbiologic) at Day 21 in micro-MITT population [4] [5] | IV Ertapenem → Oral Ciprofloxacin/Amoxicillin-Clavulanate [4] | Did not meet non-inferiority (67.8% vs 73.9%; difference -6.1%, 95% CI: -12.0 to -0.1%) [4]     |

## Detailed Experimental Protocols

For researchers designing similar trials, the methodologies from these studies provide a robust reference.

- **REASSURE Trial Design (uUTI)**

- **Study Population:** Adult women with uncomplicated UTIs [1] [2].
- **Randomization & Intervention:** Patients were randomized 1:1 to receive either oral **sulopenem** etzadroxil/probenecid or oral amoxicillin/clavulanate twice daily for five days [1] [6].
- **Blinding:** The trial was double-blind [1] [6].
- **Primary Endpoint Analysis:** Non-inferiority was concluded if the lower bound of the 95% confidence interval (CI) for the difference in success rates was greater than -10%. If the lower bound was greater than 0%, superiority could be concluded [1].

- **cUTI Trial Design**

- **Study Population:** Hospitalized adults with pyuria, bacteriuria, and signs/symptoms of cUTI or acute pyelonephritis [4] [5].
- **Randomization & Intervention:** Patients were randomized 1:1 to two treatment sequences [5]:
  - **Intervention Arm:** IV **sulopenem** (1000 mg once daily) for 5 days, followed by oral **sulopenem** etzadroxil/probenecid.
  - **Comparator Arm:** IV ertapenem (1000 mg once daily) for 5 days, followed by oral ciprofloxacin or amoxicillin-clavulanate (based on susceptibility) [4] [5].
- **Blinding:** The study was double-blind [5].
- **Treatment Duration:** Total duration was 7-10 days, extendable to 14 days for patients with bacteremia [5].

The following diagram illustrates the high-level workflow and decision points for establishing non-inferiority in these types of clinical trials.





Click to download full resolution via product page

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Iterum Therapeutics Announces Publication of REASSURE ... [ir.iterumtx.com]
2. Sulopenem versus Amoxicillin/Clavulanate for the ... [pubmed.ncbi.nlm.nih.gov]
3. Oral sulopenem demonstrates non-inferiority to amoxicillin/ ... [contemporaryobgyn.net]
4. Sulopenem for the Treatment of Complicated Urinary Tract ... [pubmed.ncbi.nlm.nih.gov]
5. Sulopenem for the Treatment of Complicated Urinary Tract ... [pmc.ncbi.nlm.nih.gov]
6. RCT Results: Is Sulopenem as Effective as Amoxicillin ... [obgproject.com]

To cite this document: Smolecule. [Sulopenem Phase 3 Clinical Trial Designs & Margins]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544220#sulopenem-clinical-trial-non-inferiority-margin>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)